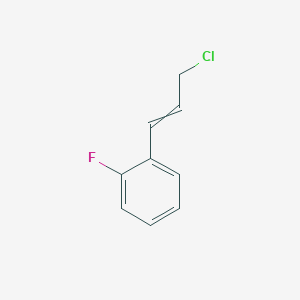

2-Fluoro-cinnamyl chloride

Beschreibung

2-Fluoro-cinnamyl chloride (systematic name: 3-(2-fluorophenyl)-2-propenyl chloride) is an organofluorine compound derived from cinnamyl chloride, where a fluorine atom is substituted at the ortho position of the aromatic ring. This structural modification alters its electronic and steric properties compared to unsubstituted cinnamyl chloride, influencing reactivity and applications in organic synthesis, particularly in Friedel-Crafts alkylation, nucleophilic substitutions, and polymer chemistry .

Eigenschaften

Molekularformel |

C9H8ClF |

|---|---|

Molekulargewicht |

170.61 g/mol |

IUPAC-Name |

1-(3-chloroprop-1-enyl)-2-fluorobenzene |

InChI |

InChI=1S/C9H8ClF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7H2 |

InChI-Schlüssel |

HGWAMUXFPMPKDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C=CCCl)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-fluoro-cinnamyl chloride with three structurally related compounds: cinnamyl chloride , 2-fluorobenzoyl chloride , and 2',6'-dichloro-cinnamoyl chloride . Key differences in chemical structure, physical properties, and reactivity are highlighted.

Structural and Functional Group Differences

| Compound | Structure | Functional Groups | Substitution Pattern |

|---|---|---|---|

| This compound | C₆H₄F-CH₂CH₂Cl | Allyl chloride, fluorophenyl | Ortho-fluorine on phenyl ring |

| Cinnamyl chloride | C₆H₅-CH₂CH₂Cl | Allyl chloride | No substitution |

| 2-Fluorobenzoyl chloride | C₆H₄F-COCl | Benzoyl chloride | Ortho-fluorine on phenyl ring |

| 2',6'-Dichloro-cinnamoyl chloride | C₆H₃Cl₂-COCl | Cinnamoyl chloride | Dichloro substitution |

Key Observations :

- Steric Effects: Dichloro substitution in 2',6'-dichloro-cinnamoyl chloride increases steric hindrance, likely reducing reaction rates in bulky environments compared to mono-fluoro derivatives .

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| Cinnamyl chloride | Not reported | 177–180 | Insoluble in water |

| 2-Fluorobenzoyl chloride | 207 | 207 (decomposes) | Reacts with water |

| 2',6'-Dichloro-cinnamoyl chloride | Not reported | Not reported | Likely hydrophobic |

Notes:

- The high melting point of 2-fluorobenzoyl chloride (207°C) reflects strong intermolecular dipole-dipole interactions due to the polar carbonyl and fluorine groups .

- Cinnamyl chloride’s lower boiling point (177–180°C) compared to fluorinated analogs suggests reduced polarity .

Stability and Handling

- Hydrolytic Stability: Fluorinated allyl chlorides (e.g., this compound) are more moisture-sensitive than non-fluorinated analogs due to increased electrophilicity. Storage under inert conditions is critical.

- Thermal Stability : 2-Fluorobenzoyl chloride decomposes at its melting point (207°C), suggesting similar fluorinated compounds require controlled heating .

Vorbereitungsmethoden

Reduction-Chlorination from 2-Fluoro-cinnamic Acid

This two-step method, detailed in CN103130746A , involves the reduction of 2-fluoro-cinnamic acid to 2-fluoro-cinnamyl alcohol followed by chlorination:

Step 1: Reduction with Lithium Aluminium Hydride

2-Fluoro-cinnamic acid () is dissolved in tetrahydrofuran (THF) and cooled to . Lithium aluminium hydride () is added slowly to avoid exothermic side reactions. The mixture is stirred at for 2 hours, yielding 2-fluoro-cinnamyl alcohol () after workup with ethyl acetate and sulfuric acid.

Step 2: Chlorination with Thionyl Chloride

The alcohol is dissolved in anhydrous diethyl ether, and triethylamine () is added as an acid scavenger. Thionyl chloride () is dripped into the solution at room temperature, with stirring continued for 10 hours. The crude product is purified via vacuum distillation, achieving a yield of 85–90% and purity >97%.

Direct Chlorination of 2-Fluoro-cinnamyl Alcohol Under Solvent-Free Conditions

Adapted from the solvent-free protocol in CN103012056A , this one-pot method eliminates organic solvents, reducing environmental toxicity:

-

Cooling and Mixing : Thionyl chloride is cooled to using chilled brine.

-

Gradual Addition : 2-Fluoro-cinnamyl alcohol is dripped into the reactor while maintaining the temperature below .

-

Reaction and Neutralization : After stirring for 4 hours, the mixture is neutralized with saturated or , followed by vacuum distillation to isolate the product.

Key Data :

Alternative Methods Using Auxiliary Solvents

Comparative studies in CN103012056A evaluated chloroform and pyridine as co-solvents:

| Parameter | Chloroform-Pyridine Method | Solvent-Free Method |

|---|---|---|

| Yield | 85.5% | 91.1% |

| Reaction Time | 6 hours | 4 hours |

| Solvent Recovery | Required | Not applicable |

| Environmental Impact | High (VOC emissions) | Low |

The solvent-free approach outperforms traditional methods in efficiency and sustainability, though pyridine-assisted reactions remain useful for lab-scale syntheses requiring milder conditions.

Reaction Optimization and Mechanistic Insights

Q & A

Q. What are the established synthetic routes for 2-Fluoro-cinnamyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of cinnamyl derivatives or nucleophilic substitution using chloro precursors. For example, fluorobenzyl chloride analogs (e.g., 2-fluorobenzyl chloride) are synthesized via Friedel-Crafts alkylation with AlCl₃ catalysis, followed by halogen exchange . Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of fluorinating agents like KF) critically impact yield. Lower temperatures (0–5°C) reduce side reactions, while anhydrous solvents (e.g., DCM) enhance electrophilic substitution efficiency. Purity (>98%) can be achieved via fractional distillation under reduced pressure (boiling point ~150–160°C, extrapolated from fluorinated aryl chlorides) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to coupling with fluorine (³J ~8–10 Hz). The allylic chloride proton shows deshielding (δ ~4.5 ppm) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .

- IR Spectroscopy : C-F stretching (1090–1120 cm⁻¹) and C-Cl (550–600 cm⁻¹) vibrations are diagnostic .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z ~172 (calculated for C₉H₆ClF) with fragments corresponding to loss of Cl (m/z ~137) .

Q. How should researchers safely handle and store this compound given its reactivity?

- Methodological Answer :

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis. Avoid exposure to moisture, as Cl⁻ release generates HCl, posing corrosion risks .

- Storage : Store in amber glass vials at -20°C under desiccant (silica gel). Compatibility tests with seals (e.g., PTFE) are essential to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The fluorine atom’s electron-withdrawing effect activates the β-carbon of the allylic system for SN2 reactions. Computational studies (DFT) show a lower activation energy (ΔG‡ ~25 kcal/mol) for attack at the β-position versus the α-site (ΔG‡ ~32 kcal/mol) due to resonance stabilization of the transition state . Experimental validation involves kinetic isotope effects (KIE) using deuterated analogs to track substitution pathways .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT simulations (B3LYP/6-311+G**) model frontier molecular orbitals to predict reactivity. The LUMO of this compound localizes on the allylic Cl, making it susceptible to nucleophilic attack. Solvent effects (e.g., THF vs. DMF) are modeled using the SMD continuum approach to optimize reaction coordinates for Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in kinetic data when this compound exhibits unexpected byproduct formation under varying temperatures?

- Methodological Answer :

- Controlled Experiments : Isolate intermediates via quenching at timed intervals (e.g., using LC-MS to identify dimerization byproducts at >60°C) .

- Kinetic Profiling : Use Arrhenius plots to distinguish between competing pathways (e.g., E2 elimination vs. SN2 substitution). Activation energy discrepancies >5 kcal/mol suggest multiple mechanisms .

- Isotopic Labeling : ¹⁸O-tracing in hydrolysis studies clarifies whether byproducts arise from water contamination or thermal decomposition .

Key Research Challenges

- Stereochemical Control : Fluorine’s steric and electronic effects complicate enantioselective synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) are under investigation .

- Toxicity Profiling : Limited data exist on ecotoxicology. Ames tests and zebrafish embryo assays are recommended for preliminary risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.